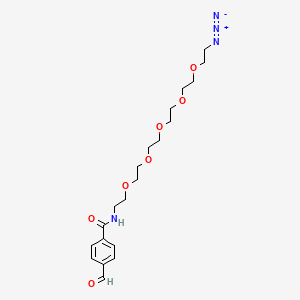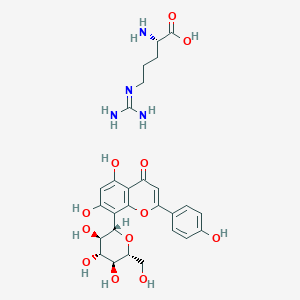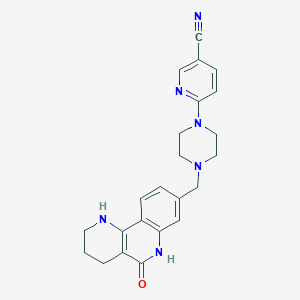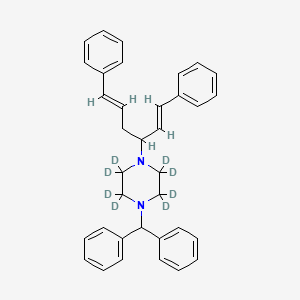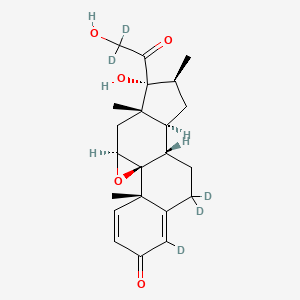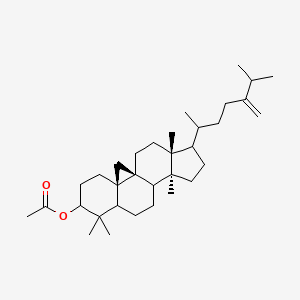![molecular formula C26H41NO2 B12426274 N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B12426274.png)
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide, also known as (9Z,12Z)-N-(3-methoxybenzyl)octadeca-9,12-dienamide, is a compound with the molecular formula C26H41NO2 and a molecular weight of 399.6092 g/mol . This compound is a derivative of linoleic acid and is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the amide linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide typically involves the reaction of linoleic acid with 3-methoxybenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Activation of Linoleic Acid: Linoleic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated linoleic acid is then reacted with 3-methoxybenzylamine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide undergoes various chemical reactions, including:
Oxidation: The double bonds in the octadecadienamide chain can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3).
Reduction: The compound can be reduced to the corresponding saturated amide using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The methoxy group on the benzyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, O3 in an organic solvent.
Reduction: H2 gas with a palladium catalyst, lithium aluminum hydride (LiAlH4).
Substitution: NaH in dimethylformamide (DMF), alkyl halides in anhydrous conditions.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of the corresponding saturated amide.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
作用机制
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide exerts its effects primarily through the inhibition of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes. By inhibiting FAAH, this compound increases the levels of endocannabinoids, thereby modulating the release of neurotransmitters and exerting analgesic, anti-inflammatory, and neuroprotective effects .
相似化合物的比较
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide can be compared with other similar compounds, such as:
N-(3-methoxybenzyl)linoleamide: Similar structure but with different substitution patterns on the benzyl ring.
N-(3-methoxyphenyl)linoleamide: Lacks the methoxy group on the benzyl ring.
N-(3-methoxyphenyl)methyl)stearamide: Saturated analog with no double bonds in the fatty acid chain.
These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound in terms of its specific interactions with FAAH and its potential therapeutic benefits.
属性
分子式 |
C26H41NO2 |
|---|---|
分子量 |
399.6 g/mol |
IUPAC 名称 |
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C26H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h7-8,10-11,18-20,22H,3-6,9,12-17,21,23H2,1-2H3,(H,27,28) |
InChI 键 |
BMQBTHWVNBJSPS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


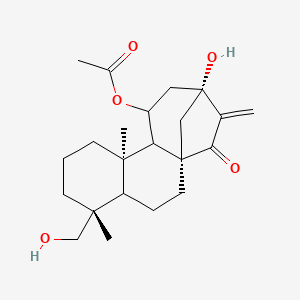

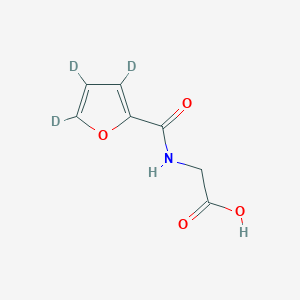
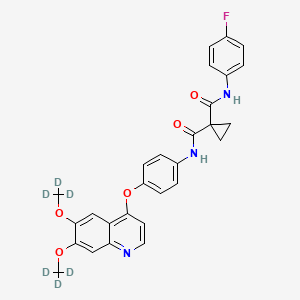
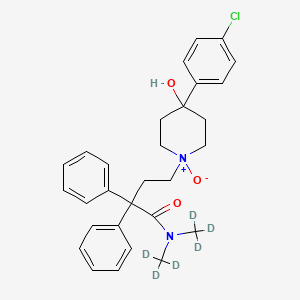
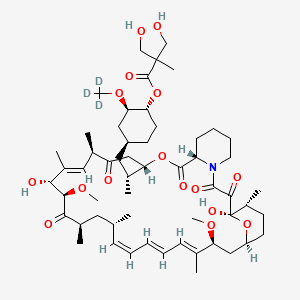
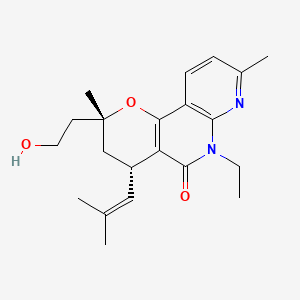
![(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-methoxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12426238.png)
